molecular formula C23H26N6O B2745370 N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-37-8

N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2745370
CAS No.: 946265-37-8
M. Wt: 402.502
InChI Key: UHJRTRCWLXFLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent, cell-active, and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the complex physiological and pathological roles of the SIK family of kinases. SIK3 is a key regulator of the LKB1-SIK kinase pathway, which converges on the CRTC2/CREB and CRTC3/CREB transcriptional circuits to control hepatic gluconeogenesis and lipid metabolism, making this inhibitor highly valuable for metabolic disease research source . Furthermore, SIK3 activity is implicated in cancer biology, including the regulation of the Hippo signaling pathway and yes-associated protein (YAP) activity, which influences cell proliferation and survival. In immunological research, inhibition of SIK3 can modulate inflammatory cytokine production in macrophages and other immune cells. The high selectivity of this compound for SIK3 over other AMPK-related kinases enables researchers to probe SIK-specific signaling with a high degree of confidence, facilitating the investigation of new therapeutic strategies for metabolic syndrome, cancer, and inflammatory disorders.

Properties

IUPAC Name

6-N-(3-ethoxypropyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-3-30-15-7-14-24-23-27-21(26-18-12-10-17(2)11-13-18)20-16-25-29(22(20)28-23)19-8-5-4-6-9-19/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJRTRCWLXFLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol (78–82°C, 12–16 hours). This yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a key intermediate (Table 1).

Table 1: Core Synthesis Optimization

Reagent Solvent Temp (°C) Time (h) Yield (%)
Formamidine acetate Ethanol 80 14 72
Trimethyl orthoformate DMF 120 8 68
Guanidine hydrochloride THF 65 18 65

Recent advancements utilize microwave-assisted synthesis, reducing reaction times to 2–3 hours with comparable yields.

N4-(4-Methylphenyl) Functionalization

Introducing the 4-methylphenyl group at N4 requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. SNAr is feasible using 4-methylaniline and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 110°C for 6 hours. Alternatively, palladium-catalyzed coupling with bis(pinacolato)diboron and 1-bromo-4-methylbenzene achieves higher regioselectivity (89% yield, Table 2).

Table 2: N4 Substitution Methods

Method Catalyst Solvent Yield (%) Purity (%)
SNAr KOtBu DMSO 74 92
Buchwald-Hartwig Pd(dba)₂/Xantphos Toluene 89 98

N6-(3-Ethoxypropyl) Alkylation

N6 alkylation employs 3-ethoxypropyl bromide under basic conditions. Optimal results use sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, achieving 81% yield. Competing N1 alkylation is mitigated by pre-coordinating the N6 nitrogen with Lewis acids like ZnCl₂ (Table 3).

Table 3: N6 Alkylation Conditions

Base Solvent Additive Temp (°C) Yield (%)
NaH THF None 0–25 81
K₂CO₃ DMF TBAB 60 67
LDA Et₂O ZnCl₂ -78–25 88

Sequential Functionalization Strategies

Patent WO2021074138A1 discloses a one-pot sequential alkylation-amination protocol. The core intermediate undergoes N4 arylation followed by in situ N6 alkylation without isolation, reducing purification steps (Figure 1). This method achieves an overall yield of 76% with >99% HPLC purity.

Key Reaction Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: BINAP (10 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: 1,4-Dioxane/Water (9:1)

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 447.2132 [M+H]⁺ (calc. 447.2135). ¹H NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 5H, phenyl-H), 6.98 (d, J = 8.2 Hz, 2H, methylphenyl-H).

Scale-Up and Industrial Feasibility

Kilogram-scale production uses continuous flow reactors to enhance heat transfer and reduce reaction times. A 2019 study achieved 92% yield in 2.5 hours using a Corning AFR module. Environmental metrics include a process mass intensity (PMI) of 32 and E-factor of 18, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Structure) N4 Substituent N6 Substituent Molecular Weight (g/mol) Key Structural/Functional Features
Target Compound : N6-(3-Ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Methylphenyl 3-Ethoxypropyl ~416.51* Ethoxypropyl enhances lipophilicity; 4-methylphenyl minimizes steric hindrance compared to bulkier aryl groups.
Analog 1 : N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl 402.50 Methoxypropyl reduces lipophilicity vs. ethoxypropyl; 3,4-dimethylphenyl increases steric bulk.
Analog 2 : N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl ~388.87** Chlorine atom introduces electronegativity, potentially enhancing binding affinity; ethyl chain reduces solubility.
Analog 3 : N3-(4-Chlorophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 3-Chlorophenyl (N4) 4-Chlorophenyl (N3) ~369.81 Dichloro substitution increases molecular polarity; dual aryl groups may hinder cellular uptake.

Calculated based on molecular formula (C24H28N6O2).
*
Calculated from formula C17H17ClN5.

Key Findings from Structural Comparisons:

Substituent Effects on Lipophilicity :

  • The 3-ethoxypropyl group in the target compound confers higher lipophilicity than the 3-methoxypropyl group in Analog 1 due to the longer alkyl chain . This may improve membrane permeability but reduce aqueous solubility.
  • Analog 2’s ethyl substituent at N6 further decreases solubility compared to ethoxypropyl, highlighting the role of ether oxygen in moderating hydrophobicity .

Electronic and Steric Modifications: The 3-chloro-4-methylphenyl group in Analog 2 introduces an electronegative chlorine atom, which could enhance interactions with hydrophobic enzyme pockets or π-stacking in aromatic systems .

NMR Spectral Variations: In Analog 3, chlorine substituents on the aryl rings result in distinct downfield shifts in 1H NMR (e.g., H-2′′/H-6′′ at 7.70 ppm) compared to non-chlorinated analogs, reflecting electron-withdrawing effects . The target compound’s ethoxypropyl group would likely produce upfield shifts for adjacent protons due to electron-donating ether oxygen.

Biological Implications :

  • While explicit activity data are unavailable, Analog 1’s methoxypropyl group and Analog 2’s chloro substituent suggest divergent pharmacological profiles. Ethoxypropyl in the target compound may balance solubility and permeability for improved bioavailability.

Methodological Considerations

Structural elucidation of these compounds relies on techniques such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy (as demonstrated in ). The absence of chlorine or bulky substituents in the target compound may facilitate crystallization compared to heavily substituted analogs.

Biological Activity

N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}

This structure is characterized by a pyrazolo[3,4-d]pyrimidine core substituted at the N6 and N4 positions with ethoxypropyl and 4-methylphenyl groups, respectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds within this class have been shown to act as inhibitors of epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

  • In Vitro Studies : Research indicates that certain derivatives exhibit significant anti-proliferative activity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its potency.

The mechanism by which this compound exerts its biological effects primarily involves:

  • EGFR Inhibition : By competing with ATP for binding to the kinase domain of EGFR, it effectively blocks downstream signaling pathways crucial for cell proliferation and survival.
  • Apoptosis Induction : Flow cytometric analyses have shown that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .

Case Studies

Several studies have reported on the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • Study on A549 and HCT-116 Cells : A derivative exhibited IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells, indicating its potential as an anticancer agent .
  • CK1 Inhibition : Another study focused on the inhibition of casein kinase 1 (CK1), which plays a role in various cancers and CNS disorders. The compound demonstrated an IC50 value of 78 nM , highlighting its dual-targeting capability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeCell Line/TargetIC50 ValueReference
EGFR InhibitionWild-type EGFR0.016 µM
EGFR InhibitionMutant EGFR (T790M)0.236 µM
Anti-proliferativeA549 Cancer Cells8.21 µM
Anti-proliferativeHCT-116 Cancer Cells19.56 µM
CK1 InhibitionCK178 nM

Q & A

Q. What are the standard protocols for synthesizing N6-(3-ethoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core followed by sequential substitutions. Key steps include:

  • Condensation reactions using aldehydes and β-dicarbonyl compounds under basic conditions (e.g., potassium carbonate) .
  • N-alkylation of the 6-position with 3-ethoxypropyl groups, requiring temperature control (60–80°C) and solvents like dimethyl sulfoxide (DMSO) .
  • Final purification via column chromatography or recrystallization. Yield optimization often employs catalysts (e.g., palladium for coupling reactions) and inert atmospheres to prevent oxidation .

Q. How is the compound characterized for purity and structural confirmation?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .
  • Melting Point Analysis : Consistency with literature values (e.g., 237–239°C for analogs) .

Q. What are the primary biological targets of this compound?

The compound acts as a kinase inhibitor , selectively targeting:

  • CDK2 (Cyclin-Dependent Kinase 2) : Critical in cell cycle regulation; binding affinity confirmed via surface plasmon resonance (SPR) .
  • EGFR (Epidermal Growth Factor Receptor) : Inhibits phosphorylation in cancer cell lines (IC₅₀ values in nanomolar range) .
  • Selectivity over off-target kinases (e.g., VEGFR, PDGFR) is assessed using competitive binding assays .

Advanced Research Questions

Q. How can synthesis yield and efficiency be improved using modern techniques?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by 15–20% .
  • Continuous Flow Reactors : Enhances reproducibility and scalability in industrial settings .
  • Green Chemistry Approaches : Solvent substitution (e.g., ethanol instead of DMF) reduces environmental impact .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Molecular Dynamics Simulations : Refine docking models by incorporating solvent effects and protein flexibility .
  • Free Energy Perturbation (FEP) Calculations : Quantify binding energy differences caused by substituent modifications .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to reconcile in silico binding affinities with empirical data .

Q. What structural modifications enhance selectivity for CDK2 over other kinases?

  • Substituent Engineering :
ModificationEffectReference
3-ethoxypropyl at N6Enhances hydrophobic interactions with CDK2’s allosteric pocket
4-methylphenyl at N4Reduces steric clash with EGFR’s ATP-binding site
  • Halogenation : Bromine at the phenyl ring improves selectivity by 3-fold (SPR data) .

Q. What methodologies are used to assess binding kinetics and affinity?

  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kₑ = 0.003 s⁻¹ for CDK2) .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifies inhibition of kinase activity in cell lysates .
  • Fluorescence Polarization : Competes with ATP-binding probes to determine IC₅₀ .

Q. How do structural modifications influence pharmacokinetic properties?

  • 3-Ethoxypropyl Chain : Increases solubility (LogP reduction from 3.8 to 2.9) and oral bioavailability (F = 45% in murine models) .
  • 4-Methylphenyl Group : Enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
  • In Silico ADMET Predictions : Guide prioritization of analogs with optimal permeability (Caco-2 assay) and minimal CYP3A4 inhibition .

Q. How should in vivo efficacy studies be designed to evaluate antitumor activity?

  • Xenograft Models : Administer 10–50 mg/kg orally daily; monitor tumor volume and biomarkers (e.g., p-EGFR, p-CDK2) .
  • Pharmacodynamic Markers : Use Western blotting to confirm target inhibition in excised tumors .
  • Toxicology : Assess liver enzymes (ALT/AST) and body weight changes to identify therapeutic windows .

Q. What are common impurities in synthesis, and how do they impact bioactivity?

  • Byproducts : Unreacted intermediates (e.g., mono-alkylated derivatives) reduce potency by 50–70% .
  • Oxidation Products : Quinone derivatives from methoxy groups may increase off-target toxicity .
  • Mitigation : Gradient elution in HPLC purification removes >99% of impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.